molecular formula C20H30N2O2S B2977371 3-(phenylthio)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034589-93-8

3-(phenylthio)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2977371
CAS RN: 2034589-93-8
M. Wt: 362.53
InChI Key: ZSPJCJJLXKAZGD-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various forms of cancer and autoimmune diseases.

Scientific Research Applications

Structural and Spectroscopic Analysis

Research on analogues of fentanyl, including structural and spectroscopic analyses through NMR spectroscopy and X-ray crystallography, provides insights into the molecular structure and potential interactions of similar compounds. These studies can offer foundational knowledge for the development of new pharmacological agents with potential applications in pain management and long-acting analgesia (Jimeno et al., 2003).

Antimicrobial Activity

Compounds based on similar structures have been explored for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of new heterocycles based on pyrazole derivatives indicate potential applications in combating microbial infections (El‐Emary et al., 2002).

Antitumor Activity

The synthesis of novel pyrimidinyl pyrazole derivatives and their evaluation for antitumor activity highlight the potential of such compounds in cancer research. These compounds have shown cytotoxic activity against various tumor cell lines, suggesting their potential use in developing new anticancer therapies (Naito et al., 2005).

Glycine Transporter Inhibition

Research on glycine transporter inhibitors, such as certain pyridine and piperidine derivatives, has shown promise in neuroscience, particularly in modulating neurotransmitter activity. These compounds could be relevant in studying neurological disorders and developing new treatments (Yamamoto et al., 2016).

Supramolecular Chemistry

Studies on CuI complexes with N,N',S,S' scorpionate ligands demonstrate the potential of such compounds in supramolecular chemistry, which could have applications in materials science, catalysis, and molecular recognition (Gennari et al., 2008).

properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S/c23-20(10-15-25-19-4-2-1-3-5-19)21-16-17-6-11-22(12-7-17)18-8-13-24-14-9-18/h1-5,17-18H,6-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPJCJJLXKAZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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